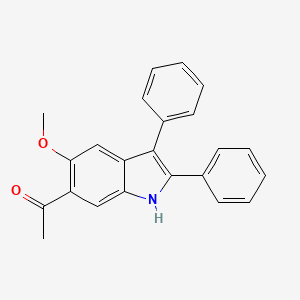
1-(5-Methoxy-2,3-diphenyl-1H-indol-6-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE is an organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE typically involves the reaction of indole derivatives with ethanone under specific conditions. One common method includes the use of indole and ethanone in the presence of a catalyst to facilitate the reaction . The reaction conditions often involve controlled temperatures and the use of solvents to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can modulate signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Methoxyindole: Shares the methoxy group and indole nucleus.
2,3-Diphenylindole: Similar diphenyl substitution on the indole ring.
Uniqueness: 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
125217-27-8 |
|---|---|
Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(5-methoxy-2,3-diphenyl-1H-indol-6-yl)ethanone |
InChI |
InChI=1S/C23H19NO2/c1-15(25)18-13-20-19(14-21(18)26-2)22(16-9-5-3-6-10-16)23(24-20)17-11-7-4-8-12-17/h3-14,24H,1-2H3 |
InChI Key |
XFIZPBWVSOPAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



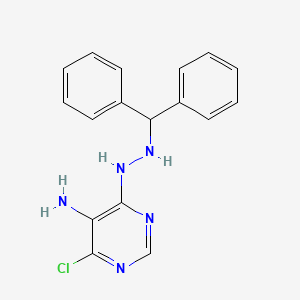
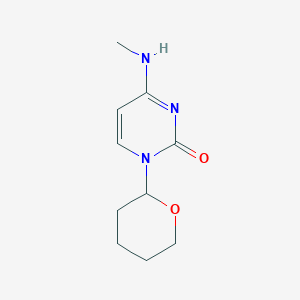


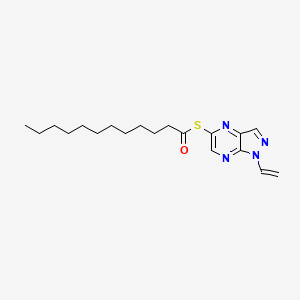
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)
![5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12906874.png)
![4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B12906878.png)
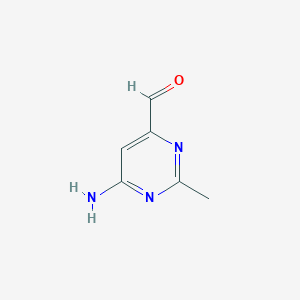
![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)
![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
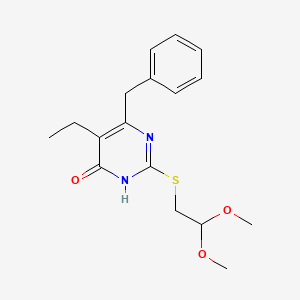
![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
